1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
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Overview
Description
1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both pyrazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclization of a substituted pyrazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction may require heating and the use of solvents such as dimethylformamide or ethanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.
1,3-Dimethylpyrazole: A simpler pyrazole derivative with fewer functional groups.
Uniqueness: 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This combination imparts distinct chemical properties and biological activities, making it a valuable scaffold for drug development and other scientific research applications .
Properties
IUPAC Name |
3,5-dimethyl-2-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14-7-9-17(10-8-14)19-16(3)20-21-15(2)13-18(24(20)22-19)23-11-5-4-6-12-23/h7-10,13H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGFXAKWKYLGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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